molecular formula C20H15N3O4 B11109776 N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-N'-phenylbenzene-1,4-diamine

N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-N'-phenylbenzene-1,4-diamine

Cat. No.: B11109776
M. Wt: 361.3 g/mol
InChI Key: PVQQARYVGKRCQX-UHFFFAOYSA-N
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Description

N-[(E)-(6-Nitro-1,3-benzodioxol-5-yl)methylidene]-N'-phenylbenzene-1,4-diamine is a chemical reagent of interest in synthetic and medicinal chemistry research. This compound features a 1,3-benzodioxole core, a functional group present in numerous bioactive molecules and often associated with diverse pharmacological activities . The structure incorporates a nitrobenzodioxole moiety linked via a methylidene bridge to a substituted diaminobenzene system, suggesting potential as a key intermediate or scaffold. Researchers may investigate this compound for its potential biological activities, which could include enzyme inhibition or receptor modulation, given the known properties of its structural components. The 1,3-benzodioxole (methylenedioxyphenyl) group is found in various pharmaceuticals and pesticides, and compounds containing this group can exhibit inhibitory effects on cytochrome P450 enzymes . The specific stereochemistry, indicated by the (E)-configuration of the methylidene group, may be critical for its interaction with biological targets and overall research value. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C20H15N3O4

Molecular Weight

361.3 g/mol

IUPAC Name

4-[(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]-N-phenylaniline

InChI

InChI=1S/C20H15N3O4/c24-23(25)18-11-20-19(26-13-27-20)10-14(18)12-21-15-6-8-17(9-7-15)22-16-4-2-1-3-5-16/h1-12,22H,13H2

InChI Key

PVQQARYVGKRCQX-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NC3=CC=C(C=C3)NC4=CC=CC=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ANILINOPHENYL)-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE typically involves the condensation reaction between 4-anilinophenylamine and 6-nitro-1,3-benzodioxole-5-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-ANILINOPHENYL)-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The compound can be oxidized to form different products.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions may require halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of advanced materials and dyes.

Mechanism of Action

The mechanism of action of N-(4-ANILINOPHENYL)-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Table 1: Comparison of Substituents and Key Properties

Compound Name Substituent on Benzylidene Group Key Properties/Applications References
N-[(E)-(6-Nitro-1,3-Benzodioxol-5-yl)Methylidene]-N'-Phenylbenzene-1,4-diamine 6-Nitro-1,3-benzodioxol-5-yl Hypothesized high electron withdrawal; potential corrosion inhibition
(E)-N¹-(4-Chlorobenzylidene)-N⁴-Phenylbenzene-1,4-diamine (K2) 4-Chlorophenyl 88% corrosion inhibition efficiency in 1M HCl at 25°C
(E)-N¹-(4-Methoxybenzylidene)-N⁴-Phenylbenzene-1,4-diamine (K3) 4-Methoxyphenyl 72% corrosion inhibition efficiency in 1M HCl at 25°C
N-Benzyliden-N’-(4-Heptyloxybenzyliden)benzene-1,4-diamine 4-Heptyloxyphenyl Exhibits smectic mesophase behavior
N-(1-Methylheptyl)-N′-Phenyl-1,4-Benzenediamine (8PPD) 1-Methylheptyl Detected as ozonation product; environmental persistence

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups :

  • The nitro group in the target compound is a strong electron-withdrawing substituent, likely enhancing its electrophilic character compared to electron-donating groups (e.g., methoxy in K3). This property may improve corrosion inhibition efficiency, as seen in K2 (chloro substituent, 88% efficiency) compared to K3 (72%) .
  • In contrast, alkoxy chains (e.g., heptyloxy in ) promote liquid crystalline behavior due to increased molecular flexibility.

Degradation and Stability: Compounds like 8PPD degrade into quinones under ozonation , whereas Schiff bases (e.g., K1-K3) exhibit stability in acidic media due to strong adsorption on metal surfaces . The nitrobenzodioxol group in the target compound may confer oxidative stability, though experimental validation is required.

Corrosion Inhibition

Schiff bases derived from benzene-1,4-diamine are effective mixed-type inhibitors, with efficiency dependent on substituent electronegativity and adsorption strength:

  • K2 (4-chloro) : Achieves 88% inhibition at 25°C via chemisorption, forming a protective layer on mild steel .
  • However, steric hindrance from the benzodioxol ring could reduce surface coverage.

Antioxidant Activity

N,N′-substituted benzene-1,4-diamines (e.g., 6PPD, IPPD) form stable dehydrogenation products like NB=CX structures . The target compound’s nitro group may stabilize radical intermediates, though its bulky substituent could limit antioxidant efficacy compared to alkyl-substituted analogs.

Biological Activity

N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-N'-phenylbenzene-1,4-diamine (commonly referred to as compound X) is a synthetic organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of compound X is C22H19N3O4C_{22}H_{19}N_{3}O_{4} with a molecular weight of approximately 417.43 g/mol. The compound features a benzodioxole moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds similar to X exhibit significant antimicrobial properties. For instance, a series of nitro-substituted benzodioxole derivatives demonstrated potent activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) .

CompoundActivityReference
Compound XAntimicrobial
Similar DerivativeMRSA Inhibition

Anti-inflammatory Potential

The anti-inflammatory activity of related compounds has been documented in various models. For example, compounds with similar structures have shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Cytotoxicity and Selectivity

Studies on related compounds have shown that they possess low cytotoxicity while maintaining potent biological activity. This characteristic makes them attractive candidates for drug development aimed at treating diseases like leishmaniasis and Chagas disease .

The mechanisms underlying the biological activity of compound X likely involve the modulation of enzyme activities and receptor interactions. Research has indicated that similar compounds can inhibit key enzymes involved in inflammatory pathways and microbial resistance mechanisms .

Case Study 1: Antimicrobial Efficacy

In a controlled study, the antimicrobial efficacy of compound X was tested against a panel of bacterial strains. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, highlighting its potential as an effective antimicrobial agent.

Case Study 2: Anti-inflammatory Effects

Another study evaluated the anti-inflammatory effects of compound X in a rat model of adjuvant arthritis. The results showed a marked decrease in paw swelling and inflammatory markers compared to control groups, suggesting its potential utility in treating inflammatory conditions.

Q & A

Basic Research Questions

Synthesis and Purification Q: What is the optimal methodology for synthesizing N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-N'-phenylbenzene-1,4-diamine? A: The compound can be synthesized via a Schiff base condensation reaction between 6-nitro-1,3-benzodioxole-5-carbaldehyde and N-phenyl-1,4-benzenediamine under reflux in anhydrous ethanol or methanol. Catalytic acetic acid accelerates imine formation. Purification typically involves recrystallization from ethanol or column chromatography using silica gel with a hexane/ethyl acetate gradient .

Structural Characterization Q: Which analytical techniques are most effective for confirming the structure of this compound? A:

  • X-ray crystallography : Use SHELX-97 or SHELXL for structure refinement . Mercury software can visualize intermolecular interactions and packing patterns .
  • Spectroscopy : FT-IR to confirm C=N stretching (~1600–1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) . ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify aromatic proton environments and imine proton resonance (~8.5–9.0 ppm) .

Stability Under Experimental Conditions Q: How stable is this compound under thermal or oxidative conditions? A: Thermal stability can be assessed via TGA/DSC, with decomposition temperatures compared to analogs like N,N′-diphenylbenzene-1,4-diamine (DPPD) . Oxidative stability studies in air or under UV light (using HPLC or GC-MS) may reveal quinone formation, as seen in related para-phenylenediamine (PPD) derivatives .

Advanced Research Questions

Computational Analysis of Electronic Properties Q: How can computational methods predict the compound’s reactivity or electronic behavior? A: Semiempirical AM1 or DFT (B3LYP/6-31G*) calculations optimize geometry and predict frontier molecular orbitals (HOMO/LUMO). These models explain redox behavior and charge-transfer interactions, as demonstrated for substituted PPDs .

Mechanistic Studies of Degradation Pathways Q: What are the dominant degradation mechanisms of this compound in environmental or biological systems? A: Ozonation or photolysis may generate quinone derivatives, analogous to PPD-quinones formed from tire antidegradants. LC-HRMS with fragmentation pattern analysis (e.g., neutral loss of O₂ + H₂ addition) identifies degradation products .

Environmental Detection and Quantification Q: How can trace amounts of this compound be detected in environmental samples? A: Solid-phase extraction (SPE) followed by UPLC-MS/MS in multiple reaction monitoring (MRM) mode. Calibrate against standards of structurally similar PPDs (e.g., 7PPD or 8PPD) .

Biological Interaction Studies Q: What strategies are effective for studying interactions with biological targets? A: Molecular docking (AutoDock Vina) against protein databases to identify binding motifs. Fluorescence quenching assays or surface plasmon resonance (SPR) quantify binding affinities, as applied to benzylidene-aniline derivatives .

Redox Behavior and Electrochemical Applications Q: How does the compound behave in redox reactions? A: Cyclic voltammetry (glassy carbon electrode, 0.1 M TBAP in acetonitrile) reveals oxidation peaks corresponding to imine or aromatic amine groups. Compare to DPPD derivatives, which exhibit reversible quinone-diimine transitions .

Derivative Synthesis for Property Optimization Q: How can derivatives be synthesized to modify solubility or stability? A: Acetylation of free amines (using acetic anhydride) or nitro group reduction (H₂/Pd-C) generates analogs. NIST IR spectra (e.g., N,N′-diacetyl-1,4-phenylenediamine) guide functional group identification .

Comparative Studies with Structural Analogs Q: How does this compound compare to other N,N′-substituted PPDs? A: Compare thermal stability, antioxidant activity, or solubility with derivatives like N-cyclohexyl-N′-phenyl-PPD or N-(1-methylheptyl)-N′-phenyl-PPD. Use QSAR models to correlate substituent effects with bioactivity .

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